REACTION_SMILES
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[Cl:13][c:14]1[c:15]([N+:27]([O-:28])=[O:29])[cH:16][c:17]([S:20](=[O:21])(=[O:22])[C:23]([F:24])([F:25])[F:26])[cH:18][cH:19]1.[F:1][c:2]1[cH:3][cH:4][c:5]([S:6]([CH3:7])(=[O:8])=[O:9])[cH:10][c:11]1[NH2:12]>>[Cl:13][c:14]1[c:15]([NH2:27])[cH:16][c:17]([S:20](=[O:21])(=[O:22])[C:23]([F:24])([F:25])[F:26])[cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(S(=O)(=O)C(F)(F)F)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1ccc(F)c(N)c1
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Name
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Type
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product
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Smiles
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Nc1cc(S(=O)(=O)C(F)(F)F)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |